Tetromycin B

Übersicht

Beschreibung

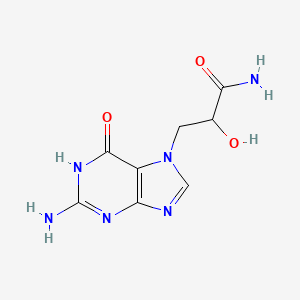

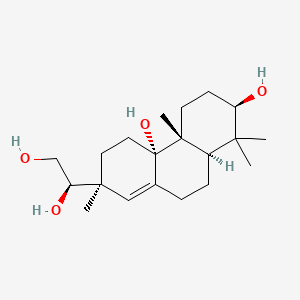

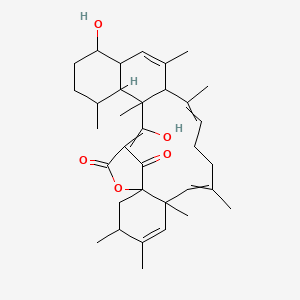

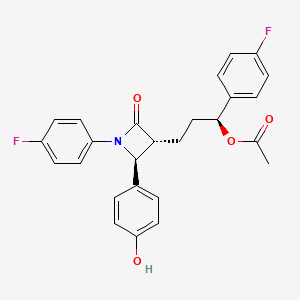

Tetromycin B is an unusual tetronic acid, structurally related to kijanimicin, chlorothricin, saccharocarcin, tetrocarcin, and versipelostatin . It has pronounced activity against antibiotic susceptible and resistant Gram-positive bacteria including MRSA . It is also a cysteine protease inhibitor with Ki values for rhodesain, falcipain-2, cathepsin L, and cathepsin B .

Synthesis Analysis

Tetromycin B and its derivatives were isolated from Streptomyces axinellae Pol001 T cultivated from the Mediterranean sponge Axinella polypoides . The structures were assigned using extensive 1D and 2D NMR spectroscopy as well as HRESIMS analysis .Molecular Structure Analysis

The molecular formula of Tetromycin B is C34H46O5 . Its molecular weight is 534.7 .Chemical Reactions Analysis

Tetromycin B has been tested for antiparasitic activities against Leishmania major and Trypanosoma brucei, and for protease inhibition against several cysteine proteases such as falcipain, rhodesain, cathepsin L, cathepsin B, and viral proteases SARS-CoV M pro, and PL pro .Physical And Chemical Properties Analysis

Tetromycin B is a light tan solid . It is soluble in ethanol, methanol, DMF, and DMSO .Wissenschaftliche Forschungsanwendungen

Antiparasitic and Protease Inhibitory Activities

Tetromycin B, isolated from Streptomyces axinellae cultivated from the Mediterranean sponge Axinella polypoides, exhibits significant antiparasitic activities. It has been found effective against Trypanosoma brucei, a parasite responsible for sleeping sickness. Additionally, Tetromycin B shows promise as a protease inhibitor, specifically inhibiting cathepsin L-like proteases, which are implicated in various diseases including cancer and inflammatory disorders. This discovery opens up potential therapeutic applications for Tetromycin B in treating parasitic infections and diseases involving cysteine proteases (Pimentel-Elardo et al., 2011).

Plant Growth-Regulating Activity

Research has also uncovered a fascinating application of Tetromycin B in agriculture. A study on non-medical application antibiotics, including Tetromycin B, found that these compounds exhibit growth-promoting activities in plants. This suggests that Tetromycin B and similar antibiotics could be used as eco-friendly biopreparations to enhance agricultural crop yields (Boikova et al., 2019).

Safety And Hazards

Eigenschaften

IUPAC Name |

17,23-dihydroxy-3,4,6,8,12,14,20,22-octamethyl-26-oxapentacyclo[22.2.1.01,6.013,22.016,21]heptacosa-4,7,11,14,23-pentaene-25,27-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C34H46O5/c1-18-10-9-11-19(2)27-21(4)14-24-25(35)13-12-20(3)28(24)33(27,8)29(36)26-30(37)34(39-31(26)38)17-23(6)22(5)16-32(34,7)15-18/h11,14-16,20,23-25,27-28,35-36H,9-10,12-13,17H2,1-8H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DACFQDZSKBTCCU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC(C2C1C3(C(C(=CCCC(=CC4(C=C(C(CC45C(=O)C(=C3O)C(=O)O5)C)C)C)C)C)C(=C2)C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C34H46O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

534.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

CID 76182290 | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[(4-Tert-butylphenyl)methyl]-6-fluoro-1-undecyl-3,4-dihydroisoquinolin-2-ium bromide](/img/structure/B562947.png)